molecular formula C17H15FN2S B8463225 2-Ethyl-5-(2-fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole CAS No. 365428-57-5

2-Ethyl-5-(2-fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole

Cat. No.: B8463225
CAS No.: 365428-57-5
M. Wt: 298.4 g/mol
InChI Key: MZQLXNAHNXDOEL-UHFFFAOYSA-N
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Description

2-Ethyl-5-(2-fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C17H15FN2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

365428-57-5

Molecular Formula

C17H15FN2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-ethyl-5-(2-fluoropyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C17H15FN2S/c1-3-15-20-16(12-6-4-5-11(2)9-12)17(21-15)13-7-8-19-14(18)10-13/h4-10H,3H2,1-2H3

InChI Key

MZQLXNAHNXDOEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)F)C3=CC=CC(=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-2-(2-fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone hydrobromide (11 g, 29 mmol) and thiopropionamide (2.7 g, 30 mmol) in N,N-dimethylformamide (30 mL) was stirred at room temperature for 14 hrs. Aqueous sodium hydrogen carbonate solution was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was evaporated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=4:1) to give the title compound (3.3 g, yield 38%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-2-(2-fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone hydrobromide (11 g, 29 mmol) and thiopropionamide (2.7 g, 30 mmol) in N,N-dimethylformamide (30 mL) was stirred for 14 hours at room temperature. Aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and extracted with ethyl acetate. The extracts were washed with water, dried, then, the solvent was distilled off. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=4:1) to obtain a title compound (3.3 g, yield 38%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

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